molecular formula C19H18ClNO4 B368450 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879043-60-4

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No. B368450
CAS RN: 879043-60-4
M. Wt: 359.8g/mol
InChI Key: PDILFUVVYVHQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a complex organic compound. It contains an indolin-2-one core, which is a type of heterocyclic compound. The molecule also contains a chlorophenoxy group and a 2-oxopropyl group .


Molecular Structure Analysis

The molecular formula of this compound is C20H20ClNO4 . The molecule contains several functional groups, including a ketone, an ether, and a chloro group. These functional groups can participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ketone could undergo reactions such as nucleophilic addition. The ether could participate in reactions such as cleavage under acidic conditions. The chloro group could be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar ketone and ether groups would likely make this compound somewhat soluble in polar solvents .

Scientific Research Applications

Antitumor Activities

Several 3-substituted-indolin-2-ones, which share a core structure with the compound of interest, have been synthesized and evaluated for their biological activities. Research indicates that the presence of certain substituents, such as a chlorine atom or a 2-(ethyl-amino)ethylcarbamoyl group, significantly enhances antitumor activities against various cancer cell lines, including non-small cell lung cancer and melanoma, due to reduced cardiotoxicity and increased efficacy (Jin et al., 2011).

Polymorphism and Solid-State Characterization

Investigations into the polymorphism of pharmaceutical compounds have utilized spectroscopic and diffractometric techniques to characterize different forms. Such studies are crucial for understanding the physical and chemical stability of compounds, which is directly relevant for the development of pharmaceuticals and materials science (Vogt et al., 2013).

Inhibition of 5-Lipoxygenase

Compounds derived from 2-amino-5-hydroxyindoles, which are structurally related to the compound , have shown potent inhibition of 5-lipoxygenase (5-LO). This enzyme is key in the biosynthesis of leukotrienes, implicated in inflammation, atherosclerosis, and cancer. Such inhibitors have potential therapeutic applications in diseases associated with leukotriene action (Landwehr et al., 2006).

Corrosion Inhibition

Quinoxalines, including derivatives with structural similarities to the target compound, have been studied for their corrosion inhibition properties on metals in acidic media. These studies help in designing more effective corrosion inhibitors for industrial applications, indicating the compound's potential application in materials science and engineering (Zarrouk et al., 2014).

Antimicrobial Activity

Research into substituted indole derivatives has identified compounds with significant antimicrobial activity. This opens avenues for the development of new antibacterial and antifungal agents, highlighting the potential of indolin-2-one derivatives in combating infectious diseases (Prasad, 2017).

Cholinesterase Inhibition and Antioxidant Activity

Derivatives of indoline-3-propionic acids and esters, closely related to the compound , have shown both cholinesterase inhibitory activity and antioxidant properties. This dual functionality suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where oxidative stress and cholinergic deficits are prominent (Yanovsky et al., 2012).

Future Directions

The study of indole derivatives is a vibrant field of research, given their prevalence in natural products and drugs . This particular compound, with its combination of functional groups, could be of interest for further study in areas such as medicinal chemistry or material science.

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)14-6-2-4-8-16(14)21(18(19)23)10-11-25-17-9-5-3-7-15(17)20/h2-9,24H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDILFUVVYVHQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

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